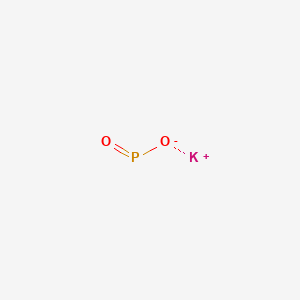
CID 23675767
Übersicht
Beschreibung
CID 23675767, also known as potassium superoxide, is a chemical compound with the molecular formula KO2P. It is a potent oxidizing agent and is used in various industrial and scientific applications. Potassium superoxide is known for its ability to release oxygen upon reaction with water, making it valuable in life support systems and chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium superoxide is typically synthesized by the direct oxidation of potassium metal in the presence of oxygen. The reaction is carried out under controlled conditions to ensure the formation of the desired product:
4K+O2→2K2O
K2O+O2→2KO2
The reaction is exothermic and requires careful handling due to the reactivity of potassium metal.
Industrial Production Methods
In industrial settings, potassium superoxide is produced by passing oxygen gas over molten potassium at elevated temperatures. The process is conducted in a controlled environment to prevent unwanted side reactions and ensure high purity of the product. The resulting potassium superoxide is then cooled and collected for further use.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium superoxide undergoes several types of chemical reactions, including:
Oxidation: Potassium superoxide is a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to potassium oxide or potassium hydroxide under specific conditions.
Substitution: Potassium superoxide can participate in substitution reactions with certain compounds.
Common Reagents and Conditions
- Potassium superoxide reacts with water to produce potassium hydroxide and oxygen gas:
Oxidation: 2KO2+2H2O→2KOH+O2
Reduction: Reduction of potassium superoxide can be achieved using reducing agents such as hydrogen gas or metals like zinc.
Substitution: Potassium superoxide can react with acids to form potassium salts and release oxygen.
Major Products Formed
Oxidation: Potassium hydroxide and oxygen gas.
Reduction: Potassium oxide or potassium hydroxide.
Substitution: Potassium salts and oxygen gas.
Wissenschaftliche Forschungsanwendungen
Potassium superoxide has a wide range of applications in scientific research, including:
Chemistry: Used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to oxidative stress and reactive oxygen species.
Medicine: Investigated for its potential use in oxygen therapy and respiratory support systems.
Industry: Utilized in life support systems, such as those used in submarines and spacecraft, to generate oxygen.
Wirkmechanismus
Potassium superoxide exerts its effects primarily through its ability to release oxygen. When it comes into contact with water or moisture, it undergoes a decomposition reaction to produce potassium hydroxide and oxygen gas. This property makes it valuable in applications where a reliable source of oxygen is required. The molecular targets and pathways involved in its action are related to its oxidative properties and its ability to generate reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Potassium superoxide can be compared with other similar compounds, such as:
Sodium superoxide (NaO2): Similar in its oxidative properties but differs in reactivity and stability.
Calcium superoxide (CaO2): Used in similar applications but has different solubility and reactivity characteristics.
Magnesium superoxide (MgO2): Another oxidizing agent with distinct properties compared to potassium superoxide.
Potassium superoxide is unique due to its high reactivity and ability to release oxygen efficiently, making it particularly useful in life support systems and chemical synthesis.
Eigenschaften
InChI |
InChI=1S/K.HO2P/c;1-3-2/h;(H,1,2)/q+1;/p-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGPNLUFHHUKCM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P=O.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052522 | |
| Record name | Potassium phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.071 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very soluble in water, One gram dissolves in 0.6 mL water, Soluble in ethanol, One gram dissolves in 9 mL alcohol, 5 mL boiling alcohol | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1420 | |
| Record name | Potassium hypophosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1228 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White hygroscopic crystals, White crystals or granular powder, White opaque crystals or pwder | |
CAS No. |
7782-87-8 | |
| Record name | Potassium phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium phosphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM HYPOPHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2Q648IJ6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Potassium hypophosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1228 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 4-82 | |
| Record name | Potassium hypophosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1228 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[3,2-b]pyridine-5,7-diol](/img/structure/B3029679.png)

![[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide](/img/structure/B3029682.png)







![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B3029695.png)
![Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP](/img/structure/B3029696.png)

